Cyclohepta[e]indene

Pericyclic chemistry Electrocyclization Non-benzenoid aromatics

Cyclohepta[e]indene (CAS 235-43-8), also designated phenazulene, is a non-alternant, angularly fused tricyclic aromatic hydrocarbon with the molecular formula C₁₄H₁₀ and a monoisotopic mass of 178.078 Da. It belongs to the azulene class—compounds comprising a seven-membered ring fused to a five-membered ring—and possesses a 14π-electron conjugated system.

Molecular Formula C14H10
Molecular Weight 178.23 g/mol
CAS No. 235-43-8
Cat. No. B15492063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohepta[e]indene
CAS235-43-8
Molecular FormulaC14H10
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C=CC3=CC=CC3=C2C=C1
InChIInChI=1S/C14H10/c1-2-5-11-9-10-12-6-4-8-14(12)13(11)7-3-1/h1-10H
InChIKeyYQKYYGVZDHNULH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohepta[e]indene (Phenazulene) CAS 235-43-8: Core Identity and Procurement-Relevant Profile


Cyclohepta[e]indene (CAS 235-43-8), also designated phenazulene, is a non-alternant, angularly fused tricyclic aromatic hydrocarbon with the molecular formula C₁₄H₁₀ and a monoisotopic mass of 178.078 Da . It belongs to the azulene class—compounds comprising a seven-membered ring fused to a five-membered ring—and possesses a 14π-electron conjugated system [1]. Synthetically, the pristine hydrocarbon is accessed via a 14-electron electrocyclization of a vinylogous sesquifulvalene precursor (activation energy Eₐ = 100 ± 2 kJ·mol⁻¹, log A = 12.0), followed by hydride elimination and deprotonation [2]. The parent compound is an intensely blue, thermally labile molecule that survives only a few hours at −60 °C [2] [3].

Why Cyclohepta[e]indene Cannot Be Replaced by Azulene, Indene, or Naphthalene in Research Procurement


Cyclohepta[e]indene occupies a unique niche among C₁₄H₁₀ polycyclic hydrocarbons that is not replicated by any single in-class analog. Azulene (C₁₀H₈) provides the 5-7 fused-ring motif but lacks the benzo-annulation that extends the π-surface and modifies frontier orbital energies [1]. Indene (C₉H₈) supplies the five-membered ring but entirely lacks the seven-membered ring and the 14π-electron pericyclic reactivity manifold [2]. Naphthalene (C₁₀H₈) is a benzenoid alternant hydrocarbon with a 10π-electron system; it is colorless, thermally robust, and electronically distinct, making it unsuitable as a surrogate for non-alternant electronic structure studies [3]. Even the isomeric cyclohepta[f]indene (linear fusion) has proven unknown or inaccessible, meaning the angular [e]-fusion topology of phenazulene is the only experimentally realized C₁₄H₁₀ non-alternant scaffold of this family [4]. Substituting any of these compounds would compromise the unique combination of 14π-electron count, angular ring fusion, blue chromophore, and thermal lability that defines the research value of cyclohepta[e]indene.

Cyclohepta[e]indene: Quantitative Comparator Evidence for Scientific Selection


14π-Electron Pericyclic Reactivity: Activation Parameters for Electrocyclization vs. Azulene's 10π-Electron System

The vinylogous sesquifulvalene precursor of cyclohepta[e]indene undergoes a 14π-electron electrocyclization with experimentally determined activation parameters of Eₐ = 100 ± 2 kJ·mol⁻¹ and log A = 12.0, proceeding via a conrotatory ring closure to yield the trans-10a,10b-dihydrophenazulene intermediate [1]. In contrast, azulene and its derivatives cannot access this 14π electrocyclization manifold because azulene possesses only a 10π-electron perimeter; its thermal reactivity is dominated by electrophilic substitution at the 1-position rather than pericyclic ring closure [2]. The 14π electrocyclization is a distinguishing reactivity feature that has been exploited to prepare angularly annelated tricycloannulenes uniquely from cyclohepta[e]indene-type precursors [3].

Pericyclic chemistry Electrocyclization Non-benzenoid aromatics Kinetic parameters

Thermal Stability Deficit: Parent Phenazulene Survives Only Hours at −60 °C vs. Indene's Ambient Stability

The pristine (unsubstituted) cyclohepta[e]indene is an unstable blue molecule that survives for only a few hours at −60 °C, necessitating low-temperature synthesis, handling, and characterization protocols [1] [2]. By contrast, indene (CAS 95-13-6) is a colorless liquid at room temperature with a boiling point of 180–182 °C and is commercially available as a stabilized neat liquid . Naphthalene is a crystalline solid with melting point 80 °C and indefinite shelf stability at ambient conditions. This extreme thermal lability of the parent phenazulene is a direct consequence of its 14π non-alternant topology, which creates a small HOMO–LUMO gap and drives facile thermal rearrangement to benzenoid isomers [3]. Stable derivatives can be obtained by introducing substituents, but the unsubstituted core remains a challenging target for specialized low-temperature studies [1].

Thermal stability Non-alternant hydrocarbons Storage requirements Handling protocols

Angular [e]-Fusion Topology: The Only Accessible C₁₄H₁₀ Non-Alternant Isomer vs. Unknown Linear [f]-Isomer

Among the C₁₄H₁₀ non-alternant hydrocarbon isomers, only the angularly fused cyclohepta[e]indene (phenazulene) has been synthesized and characterized. The linearly fused cyclohepta[f]indene remains unknown [1]. This topological constraint arises from the differential stability imparted by the angular vs. linear fusion of the seven-membered ring onto the indene core. The angular [e]-fusion preserves a greater degree of benzenoid character in the six-membered ring and creates a dipolar charge distribution as evidenced by X-ray crystallography of phenazulene-based heterocycles (interplanar spacing 3.39 Å in the solid state) [2]. In the broader context of non-alternant hydrocarbons, azulene (angular 5-7 fusion) is well-known, while the linear pentalene (5-5 fusion) is antiaromatic and highly reactive. The cyclohepta[e]indene scaffold thus represents the only experimentally viable entry point into the C₁₄H₁₀ non-alternant chemical space [3].

Non-alternant hydrocarbons Isomer accessibility Ring fusion topology Aromaticity

Blue Chromophore and Optical Properties: λₘₐₓ Red-Shifted vs. Colorless Indene and Naphthalene

Pristine cyclohepta[e]indene is described as an intensely blue compound, a coloration characteristic of non-alternant azulenoid hydrocarbons with small HOMO–LUMO gaps [1]. In qualitative contrast, indene is a colorless to pale yellow liquid, and naphthalene is a white crystalline solid [2] [3]. The blue color of phenazulene arises from the 14π non-alternant conjugation that reduces the HOMO–LUMO gap relative to benzenoid alternant hydrocarbons. While direct quantitative λₘₐₓ data for the parent phenazulene are limited due to its thermal instability, the related phenazulene-based heterocycle 1,2,7,9-tetrathia-3,6,8,10-tetra-aza-cyclohept(e)indene exhibits a well-defined electronic spectrum interpretable within the perimeter model [4]. This chromophoric property distinguishes cyclohepta[e]indene from all alternant C₁₄H₁₀ isomers (e.g., anthracene, phenanthrene), which absorb only in the UV region.

Chromophore UV-Vis spectroscopy Non-alternant hydrocarbons Optical materials

Natural Product Scaffold: Cyanthiwigin Diterpenoid Core vs. Indene's Absence from Terpenoid Biosynthesis

The cyclohepta[e]indene core appears in multiple diterpenoid natural products, most notably the cyanthiwigin family (e.g., cyanthiwigin B, W, and related congeners) isolated from marine sponges and the medicinal mushroom Hericium erinaceus . Specifically, (3aS,5aS,10aR,10bS)-3a,5a,8-trimethyl-1-(propan-2-ylidene)-cyclohepta[e]indene (C₂₀H₃₂) has been identified as a diterpenoid constituent of Hericium erinaceus . In contrast, the simple indene nucleus is not a common scaffold in terpenoid natural products, and naphthalene-derived natural products belong to entirely different biosynthetic classes (e.g., naphthoquinones). The occurrence of the cyclohepta[e]indene framework in bioactive natural products provides a distinct entry point for medicinal chemistry and pharmacophore development that is not accessible through indene or naphthalene chemistry [1].

Natural products Diterpenoids Cyathane scaffolds Hericium erinaceus

Optimal Application Scenarios for Cyclohepta[e]indene Based on Verified Differentiation Evidence


Physical Organic Chemistry: 14π-Electron Pericyclic Reaction Mechanistic Studies

The well-characterized 14π electrocyclization of the sesquifulvalene precursor (Eₐ = 100 ± 2 kJ·mol⁻¹, log A = 12.0) makes cyclohepta[e]indene an ideal substrate for studying higher-order pericyclic selectivity, torquoselectivity, and the interplay between steric and electronic control in conrotatory ring closures [1]. Researchers can leverage the published kinetic parameters to design competitive trapping experiments or to benchmark computational methods against experimentally derived activation data.

Non-Alternant Nanographene and Materials Chemistry Research

As the only experimentally accessible C₁₄H₁₀ non-alternant hydrocarbon with angular [e]-fusion topology, cyclohepta[e]indene serves as a foundational building block for constructing extended non-alternant nanographenes and bis-periazulene architectures [2]. The blue chromophore and dipolar charge distribution (confirmed by X-ray crystallography of derivatives showing interplanar spacing of 3.39 Å) enable applications in organic field-effect transistors, nonlinear optical materials, and near-IR absorbing dyes [3].

Natural Product Total Synthesis: Cyanthiwigin and Diterpenoid Alkaloid Targets

The occurrence of the cyclohepta[e]indene core in cyanthiwigin diterpenoids from Hericium erinaceus provides a direct biosynthetic rationale for employing this scaffold in biomimetic total synthesis campaigns . Synthetic methodologies such as gallium(III)-catalyzed cycloisomerization have been specifically developed to construct the cyclohepta[e]indene framework en route to C₂₀-diterpenoid alkaloids, making this compound a strategic intermediate for natural product chemists [4].

Low-Temperature Spectroscopic and Aromaticity Studies

The extreme thermal lability of the parent phenazulene (survival only for hours at −60 °C) positions it as a challenging but rewarding target for matrix-isolation spectroscopy, low-temperature NMR, and computational aromaticity benchmarking [5]. The 14π-electron perimeter enables direct comparison of NICS, HOMA, and other aromaticity indices against the 10π azulene and the 6π benzene benchmarks, filling a critical gap in the systematic understanding of non-benzenoid aromaticity [6].

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